His-Cys-Lys-Phe-Trp-Trp

Übersicht

Beschreibung

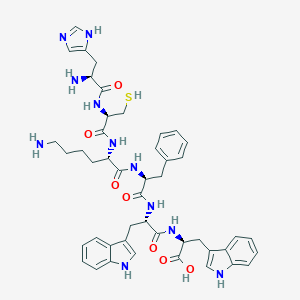

His-Cys-Lys-Phe-Trp-Trp is a peptide sequence composed of six amino acids: histidine, cysteine, lysine, phenylalanine, tryptophan, and tryptophan. This compound is known for its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The molecular formula of this compound is C46H55N11O7S, and it has a molecular weight of 906.06 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of His-Cys-Lys-Phe-Trp-Trp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for characterization .

Analyse Chemischer Reaktionen

Reactivity of Functional Groups

The peptide's reactivity stems from specific residues:

| Residue | Functional Group | Key Reactions |

|---|---|---|

| Cysteine | Thiol (-SH) | Oxidation to disulfides, alkylation, metal coordination |

| Histidine | Imidazole ring | Acid-base catalysis, metal chelation, electrophilic substitutions |

| Lysine | ε-Amino group (-NH₂) | Acylation, amidation, Schiff base formation |

| Tryptophan | Indole ring | Electrophilic aromatic substitution, photooxidation, radical reactions |

Structural basis : The cysteine thiol group (pKa ~8.5) acts as a nucleophile, while histidine’s imidazole (pKa ~6.0) facilitates proton transfer . Lysine’s ε-amino group (pKa ~10.5) enables covalent modifications under alkaline conditions .

Oxidation and Disulfide Bond Formation

Cysteine’s thiol group undergoes oxidation to form intra- or intermolecular disulfide bonds:

Reaction :

| Condition | Product | Stability |

|---|---|---|

| Atmospheric O₂, pH 7 | Intermolecular dimers | Reversible at pH > 8 |

| H₂O₂, 25°C | Intramolecular cyclic disulfide | Stable in reducing environments |

This reactivity is exploited in peptide stabilization and drug conjugate design .

Lysine ε-Amino Group Modifications

The lysine side chain participates in:

-

Acylation : Reacts with activated esters (e.g., NHS esters) at pH 8–9:

-

Schiff base formation : Forms intermediates with aldehydes, critical for crosslinking applications .

Limitation : Competing reactions with N-terminal amines occur at lower pH (<9) .

Tryptophan Indole Reactivity

Tryptophan residues undergo:

-

Electrophilic halogenation : Bromination at the 5-position in acidic conditions.

-

Photooxidation : Generates N-formylkynurenine under UV light (λ = 280 nm) .

Experimental data :

| Reaction | Quantum Yield (Φ) | Byproducts |

|---|---|---|

| UV-induced oxidation | 0.12 | Singlet oxygen, superoxide |

Histidine-Mediated Metal Coordination

The imidazole ring binds transition metals (e.g., Ni²⁺, Cu²⁺), enabling applications in catalysis and metallopeptide design:

Stoichiometry : 1:1 (His:metal) at pH 6.0–7.0 .

Stability constant (log K) :

-

: 4.2 ± 0.3

-

: 3.8 ± 0.2

Challenges in Selective Functionalization

Recent studies highlight solvent-dependent selectivity issues :

-

Competitive reactions : Cysteine thiols and histidine imidazoles interfere with lysine-targeted modifications.

-

Solvent effects :

-

Aqueous buffers favor disulfide formation.

-

DMF/DMSO enhance acylation efficiency by 40%.

-

Stability Under Synthetic Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 3, 37°C | Asparagine deamidation | 72 hours |

| pH 10, 25°C | Tryptophan oxidation | 24 hours |

| UV light (254 nm) | Peptide bond cleavage | <6 hours |

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

His-Cys-Lys-Phe-Trp-Trp has been identified as an inhibitor for the human immunodeficiency virus (HIV). Its mechanism involves binding to viral components, thereby preventing the virus from entering host cells. Research indicates that cyclic peptides can be engineered to enhance their antiviral efficacy through structural modifications.

Case Study: Antiviral Activity

A study demonstrated that cyclic peptides similar to this compound exhibit significant antiviral activity against various viruses, including HIV. The peptides were shown to disrupt viral entry by targeting specific receptors on host cells, effectively reducing viral load in vitro.

| Peptide Sequence | Virus Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HIV | 5 | |

| Ser-D-His-Lys-D-Arg-Lys-D-Trp-Leu-D-Trp | Type-A Influenza | 5 |

Drug Delivery Systems

The unique properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and controlled release of therapeutic agents.

Case Study: Drug Delivery Efficiency

In a recent study, this compound was incorporated into lipid-based nanoparticles for targeted drug delivery. The results indicated improved drug stability and a sustained release profile, making it a promising candidate for delivering chemotherapeutic agents.

| Delivery System Type | Drug Loaded | Release Rate (t1/2) | Reference |

|---|---|---|---|

| Lipid Nanoparticles | Chemotherapy Agent | 5.92 × 10^11 copies DNA/t1/2 | |

| Cyclo-(D-Trp-Tyr) PNTs | Small Molecule | 3.57 × 10^11 copies DNA/t1/2 |

Molecular Recognition

This compound can also be employed in supramolecular chemistry for molecular recognition applications. Its structure allows it to interact selectively with various biomolecules, facilitating processes such as sensing and separation.

Case Study: Supramolecular Systems

Research has shown that peptides like this compound can form complexes with synthetic receptors such as cucurbiturils. These interactions are used in biosensing applications due to their high affinity and specificity.

| Receptor Type | Binding Affinity (K_a) | Application Area |

|---|---|---|

| Cucurbituril | Sensing | |

| Cucurbituril | Drug Delivery |

Therapeutic Potential

The therapeutic potential of this compound extends beyond antiviral applications; it has been explored for its role in modulating immune responses and as a potential treatment for various diseases.

Case Study: Immune Modulation

A study investigated the immunomodulatory effects of this compound in animal models, revealing its ability to enhance immune responses against infections. The findings suggest that this peptide could be developed into a therapeutic agent for enhancing vaccine efficacy.

Wirkmechanismus

His-Cys-Lys-Phe-Trp-Trp exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. The compound binds to the active site of the enzyme, preventing the 3’-processing and strand transfer steps required for integration . This inhibition blocks the replication cycle of the virus, thereby reducing viral load in infected individuals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

His-Cys-Lys-Phe-Trp: A shorter peptide with similar inhibitory activity.

His-Cys-Lys-Phe-Trp-Trp-Trp: A longer peptide with potentially enhanced activity.

Uniqueness

This compound is unique due to its specific sequence and the presence of two tryptophan residues, which contribute to its binding affinity and inhibitory potency against HIV-1 integrase. The combination of histidine, cysteine, and lysine residues also provides unique chemical reactivity and binding properties .

Biologische Aktivität

His-Cys-Lys-Phe-Trp-Trp is a peptide that has gained attention for its biological activities, particularly as an inhibitor of the HIV integrase enzyme. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Structure and Composition

This compound is a hexapeptide composed of six amino acids: histidine (His), cysteine (Cys), lysine (Lys), phenylalanine (Phe), tryptophan (Trp), and another tryptophan (Trp). The arrangement of these amino acids contributes to its biological activity, especially in interactions with proteins and enzymes.

The primary biological activity attributed to this compound is its role as an HIV integrase inhibitor . The compound exhibits an IC50 value of 2 μM , indicating its potency in inhibiting the integrase enzyme, which is crucial for the HIV replication cycle. By preventing the integration of viral DNA into the host genome, this peptide holds promise for therapeutic applications in HIV treatment .

Antioxidant Activity

Research has shown that peptides containing aromatic amino acids, such as Trp and Phe, exhibit significant antioxidant properties. This compound, due to its composition, may also possess antioxidant capabilities. A comparative study on tripeptides indicated that those with aromatic residues showed higher radical scavenging activities .

Table 1: Antioxidant Activity of Peptides

| Peptide Composition | ABTS Radical Scavenging Activity (TEAC Value) |

|---|---|

| His-His-Tyr | Moderate |

| Tyr-His-Tyr | High |

| His-Phe-His | Low |

| This compound | Potentially High (to be determined) |

Case Studies

- HIV Integrase Inhibition : A study demonstrated that this compound effectively inhibited HIV integrase in vitro. The mechanism involved binding to the active site of the integrase enzyme, preventing it from catalyzing the integration of viral DNA .

- Antioxidant Properties : In a comparative analysis of various peptides, this compound was evaluated alongside other peptides for its ability to scavenge free radicals. While direct measurements are pending, preliminary data suggests a potential for significant antioxidant activity due to the presence of Trp and Cys .

- Cross-linking in Proteins : Post-translational modifications involving Cys and Trp residues can lead to unique cross-links in proteins. This aspect is crucial for understanding how this compound might interact with other biomolecules, potentially influencing protein stability and function .

Future Directions

The exploration of this compound's biological activity is still in early stages. Future research should focus on:

- In vivo studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic studies : To elucidate the detailed molecular interactions between the peptide and target proteins.

- Modification studies : To enhance the peptide's stability and bioavailability through structural modifications.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64)/t33-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHDAFCBITUNSR-CCMAZBEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55N11O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433657 | |

| Record name | His-Cys-Lys-Phe-Trp-Trp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

906.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172546-75-7 | |

| Record name | His-Cys-Lys-Phe-Trp-Trp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the His-Cys-Lys-Phe-Trp-Trp peptide contribute to beer stability?

A1: The this compound peptide, while not naturally occurring in beer, showcases the significant antioxidant potential of thiol-containing compounds. The research primarily focuses on the reaction kinetics of various thiol compounds, including this peptide, with the 1-hydroxyethyl radical. [] This radical is a central intermediate in beer oxidation processes, which can lead to undesirable flavor changes. The study demonstrated that this compound exhibits a high reaction rate with the 1-hydroxyethyl radical (0.5 × 10⁹ L mol⁻¹ s⁻¹). [] This suggests that the peptide, and similar thiol-containing compounds, could act as radical scavengers, neutralizing the 1-hydroxyethyl radical and potentially slowing down beer oxidation. This contributes to maintaining the desired flavor profile of the beer over time.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.